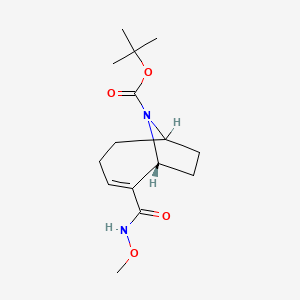![molecular formula C5H13N2O4P B14283244 [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid CAS No. 137659-64-4](/img/structure/B14283244.png)
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid is a chemical compound that features a piperazine ring substituted with a hydroxyl group and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and provide high yields of the desired phosphonic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phosphonic acid group can produce a phosphine oxide.
Scientific Research Applications
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid: is similar to other piperazine derivatives and phosphonic acids.
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure.
Phosphonic acids: Compounds such as aminophosphonic acids and organometallic phosphonic acids share the phosphonic acid functional group
Uniqueness
This compound is unique due to the combination of the piperazine ring and the phosphonic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
137659-64-4 |
|---|---|
Molecular Formula |
C5H13N2O4P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
(4-hydroxypiperazin-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h8H,1-5H2,(H2,9,10,11) |
InChI Key |
LKPPHWCSVDVUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


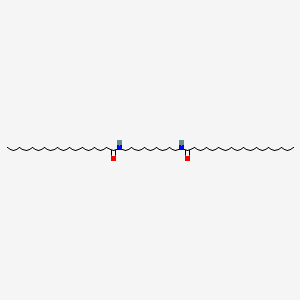

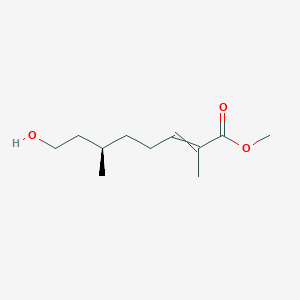
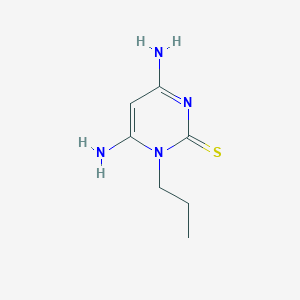
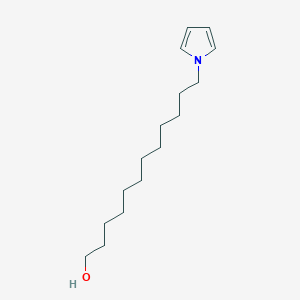

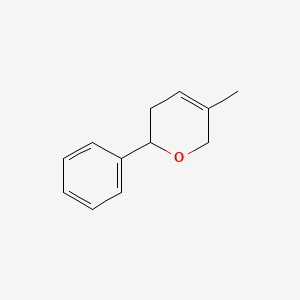
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
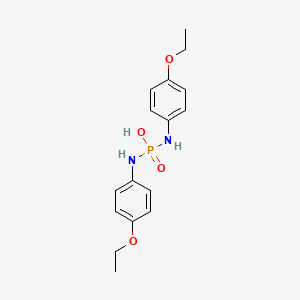
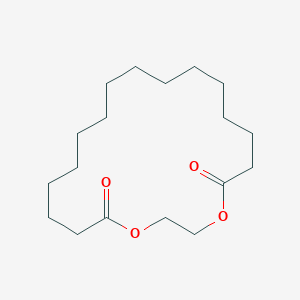
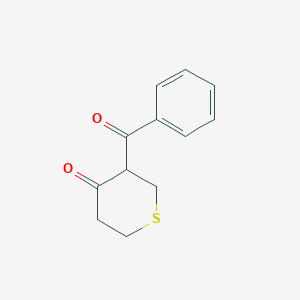
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
